![molecular formula C18H19N3O2S B7711803 N-(2,3-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B7711803.png)
N-(2,3-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
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Overview
Description
N-(2,3-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological agent. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have several biochemical and physiological effects, including anti-cancer activity, anti-inflammatory activity, and antioxidant activity. It has also been shown to have a positive effect on the immune system and to promote cell apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as a pharmacological agent. However, there are also several limitations to its use, including its high cost and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(2,3-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, including:
1. Further investigation into its mechanism of action and potential side effects.
2. Development of new drugs and therapies based on its chemical structure.
3. Exploration of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Investigation into its potential use as a diagnostic tool for cancer and other diseases.
5. Development of new methods for synthesizing N-(2,3-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide that are more cost-effective and efficient.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide involves several steps, including the condensation of 2,3-dimethylbenzaldehyde with 3-amino-5-mercapto-1,2,4-oxadiazole, followed by the reaction of the resulting product with 4-chlorobutanoyl chloride. The final product is obtained after purification and characterization.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a pharmacological agent, particularly in the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-6-3-7-14(13(12)2)19-16(22)9-4-10-17-20-18(21-23-17)15-8-5-11-24-15/h3,5-8,11H,4,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBSLVHCTHZCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethylphenyl)-4-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamide |
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